2-(Cyclopentylamino)-1-phenylethanone
Description
2-(Cyclopentylamino)-1-phenylethanone (CAS: 501653-03-8) is a β-ketoamine derivative characterized by a phenyl group at the ketone position (C1) and a cyclopentylamino substituent at the α-carbon (C2). Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol), with an InChIKey of BOVMFEPCNAGSHN-UHFFFAOYSA-N .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(cyclopentylamino)-1-phenylethanone |
InChI |
InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-14-12-8-4-5-9-12/h1-3,6-7,12,14H,4-5,8-10H2 |
InChI Key |
BOVMFEPCNAGSHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC(=O)C2=CC=CC=C2 |
sequence |
G |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Steric Effects: The cyclopentylamino group in the target compound imposes greater steric hindrance than dimethylamino or sulfonyl groups, likely reducing nucleophilic reactivity but enhancing chiral discrimination .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, halogens) increase electrophilicity at the ketone, favoring nucleophilic attacks .
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